Ethyl 4-bromo-2-fluorobenzoylformate

Description

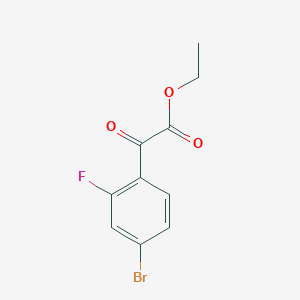

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGEPVEYOTFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641284 | |

| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-56-7 | |

| Record name | Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoylformate: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the utility of highly functionalized aromatic compounds is paramount. Ethyl 4-bromo-2-fluorobenzoylformate represents a molecule of significant interest, combining the reactive potential of an α-ketoester with the unique electronic properties imparted by its halogenated phenyl ring. While this specific compound is not extensively documented in commercially available literature, this guide serves as a comprehensive technical overview of its predicted chemical properties, plausible synthetic routes, and potential applications. By drawing upon the established chemistry of its structural analogs, namely ethyl benzoylformate and other substituted α-ketoesters, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this versatile chemical entity.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound features a central α-ketoester functionality attached to a 4-bromo-2-fluorophenyl group. The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring is expected to significantly influence the molecule's reactivity and physical properties.

Predicted Physicochemical Data

The following table outlines the predicted physicochemical properties of this compound, derived from the known properties of ethyl benzoylformate and considering the additive effects of the halogen substituents.[1][2][3][4]

| Property | Predicted Value | Rationale for Prediction |

| Molecular Formula | C₁₀H₈BrFO₃ | Based on structural components. |

| Molecular Weight | 275.07 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to ethyl benzoylformate.[1] |

| Boiling Point | > 140 °C at 18 mmHg | Higher than ethyl benzoylformate due to increased molecular weight and polarity from halogens.[5] |

| Density | > 1.122 g/mL at 25°C | Increased mass from bromine suggests a higher density than ethyl benzoylformate.[1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). | Similar to other aromatic esters.[2][6] |

| Sensitivity | Likely moisture-sensitive | A known characteristic of α-ketoesters like ethyl benzoylformate.[6] |

Proposed Synthesis of this compound

A robust and logical synthetic pathway to this compound would likely commence with the readily available 4-bromo-2-fluorobenzoic acid. The synthesis can be conceptualized as a two-step process: conversion of the carboxylic acid to its corresponding acyl chloride, followed by a reaction to introduce the ethyl glyoxylate moiety.

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

The initial step involves the activation of 4-bromo-2-fluorobenzoic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis.[7]

Experimental Protocol:

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 equiv.) or thionyl chloride (1.2 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO/CO₂ for oxalyl chloride, or SO₂ and HCl for thionyl chloride).

-

Once the reaction is complete (as determined by the cessation of gas evolution or by IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch), the solvent and excess reagent are removed under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride, which can be used in the next step without further purification.[7]

Step 2: Synthesis of this compound

The formation of the α-ketoester can be achieved through various methods. One plausible approach involves the reaction of the newly synthesized acyl chloride. While direct reaction with ethyl cyanide (followed by hydrolysis) is a possibility, a more general and widely applicable method for creating α-ketoesters from acyl chlorides is often desired. A common route for α-ketoester synthesis involves the use of organometallic reagents with diethyl oxalate, or through oxidation of corresponding α-hydroxy esters.[8] A direct conversion from the acyl chloride can also be envisioned.

Conceptual Experimental Protocol:

This protocol is a scientifically informed prediction and would require experimental validation.

-

Prepare a solution of ethyl alcohol (1.5 equiv) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF).

-

Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of the crude 4-bromo-2-fluorobenzoyl chloride (1.0 equiv.) in anhydrous THF to the cooled alcohol solution.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour before gradually warming to room temperature and stirring overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic α-keto group, the ester, and the halogenated aromatic ring. α-Ketoesters are known for their versatility in chemical transformations.[9][10]

-

Reactions at the Keto Group: The ketone carbonyl is highly electrophilic and susceptible to nucleophilic attack. This makes it a valuable precursor for the synthesis of α-hydroxy esters (via reduction with agents like sodium borohydride) and for carbon-carbon bond-forming reactions such as aldol additions, Wittig reactions, and Grignard reactions.[10]

-

Reactions involving the Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding α-keto acid. It can also undergo transesterification in the presence of other alcohols or aminolysis to form α-keto amides.

-

Reactivity of the Aromatic Ring: The bromine atom on the phenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further elaboration of the molecular scaffold. This is a powerful tool for generating libraries of compounds in drug discovery programs.

-

Enolate Chemistry: While less common for the ester carbonyl, the presence of acidic protons on a carbon adjacent to the keto group (if present) would allow for enolate formation and subsequent alkylation or condensation reactions. However, in this specific molecule, there are no α-hydrogens to the keto group.

Caption: Predicted reactive sites on this compound.

Potential Applications in Research and Drug Development

Given the functionalities present in this compound, it is poised to be a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: α-Ketoesters are precursors to a wide range of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[1] The presence of bromine and fluorine can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The bromo-substituent also provides a handle for late-stage functionalization, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

-

Agrochemicals: Many modern pesticides and herbicides contain halogenated aromatic moieties. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals with novel modes of action.

-

Organic Synthesis: As a versatile synthon, this compound can be used in the total synthesis of complex natural products and other target molecules. Its photoreactivity, a known property of ethyl benzoylformate, could also be exploited in photopolymerization and other light-mediated reactions.[11]

Predicted Safety and Handling

While specific toxicity data for this compound is unavailable, a cautious approach to handling is warranted based on its constituent parts and related compounds.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Reactivity Hazards: As an α-ketoester, it may be sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[6] The precursor, 4-bromo-2-fluorobenzoyl chloride, is corrosive and reacts violently with water.

-

Health Hazards: Based on related compounds like Ethyl 4-bromo-2-fluorobenzoate, it may cause skin, eye, and respiratory irritation.[12] Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound, while not a commonplace reagent, holds significant potential as a highly functionalized building block for advanced chemical synthesis. Its predicted properties and reactivity, based on the well-understood chemistry of α-ketoesters and halogenated aromatics, suggest its utility in the development of novel pharmaceuticals, agrochemicals, and complex organic molecules. The synthetic pathways outlined in this guide, though requiring experimental validation, provide a logical and feasible approach to accessing this compound. It is our hope that this technical guide will inspire further research into the chemistry and applications of this and related compounds, ultimately contributing to advancements in the chemical sciences.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem.

- Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis. (n.d.). Retrieved January 7, 2026.

- Thermo Fisher Scientific. (n.d.).

- MedchemExpress. (n.d.).

- CAS. (n.d.).

- ChemicalBook. (2025).

- Ethyl benzoylform

- National Center for Biotechnology Information. (n.d.).

- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.

- PubMed Central. (n.d.).

- Sigma-Aldrich. (n.d.).

- Ethyl 4-bromo-2-fluorobenzo

- MedChemExpress. (n.d.).

- Beilstein Journals. (2022).

- Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.

- ResearchGate. (2019).

- Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). Ethyl (4-bromo-2-fluorobenzoyl)

- Fluorochem. (n.d.).

- ACS Publications. (n.d.). A new synthesis of .alpha.-keto esters and acids. The Journal of Organic Chemistry.

- 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. (n.d.). Retrieved January 7, 2026.

- Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE.

- Oakwood Chemical. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzoic acid. PubChem.

- BenchChem. (2025).

- Google Patents. (n.d.).

- ChemicalBook. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzamide. PubChem.

- MySkinRecipes. (n.d.). 4-Bromo-2-fluorobenzamide.

- YouTube. (2020).

- YouTube. (2022). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to.

- Allen. (n.d.). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to :.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- YouTube. (2023). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : | 12.

- Faluck International PVT LTD. (n.d.).

- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzaldehyde. PubChem.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- askIITians. (2025). The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl phenylglyoxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Ethyl 4-bromo-2-fluorobenzoate | 474709-71-2 [sigmaaldrich.com]

An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoylformate and its Synthetic Precursors

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Phenylglyoxylates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a cornerstone of rational drug design. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Ethyl 4-bromo-2-fluorobenzoylformate, an α-keto ester, represents a highly valuable, yet specialized, building block for the synthesis of complex heterocyclic systems and pharmacologically active agents. While a specific CAS number for this exact compound is not publicly cataloged, reflecting its status as a bespoke synthetic intermediate, its synthesis and reactivity are of significant interest to researchers in drug development.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a foundational focus on its key precursor, 4-Bromo-2-fluorobenzoic acid (CAS No. 112704-79-7). We will explore the causal logic behind the synthetic strategies, provide detailed experimental protocols, and discuss the versatile reactivity of this class of compounds, grounding our discussion in established chemical principles and authoritative literature.

PART 1: Chemical Identity and Physicochemical Properties

The journey to this compound begins with its parent carboxylic acid, a well-characterized compound.

Key Precursor: 4-Bromo-2-fluorobenzoic Acid

This precursor is a white solid, and its bifunctionality—a carboxylic acid for derivatization and a halogenated aromatic ring for cross-coupling reactions—makes it a versatile starting material.[3]

| Property | Value | Source |

| Melting Point | 211-215 °C | [3] |

| Boiling Point (Predicted) | 289.4±25.0 °C | [3] |

| pKa (Predicted) | 3.04±0.10 | [3] |

| Storage | Sealed in dry, Room Temperature | [2] |

Target Compound: this compound

-

Molecular Formula: C₁₀H₈BrFO₃

-

Molecular Weight: 275.07 g/mol

While experimental data for the target compound is scarce, its properties can be extrapolated from similar α-keto esters like Ethyl benzoylformate. It is expected to be a liquid or low-melting solid, with a boiling point likely to be higher than that of Ethyl benzoylformate (138-139 °C at 18 mmHg) due to the heavier halogen substituents.[4]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and field-proven pathway proceeds through the activation of the parent carboxylic acid to an acyl chloride, followed by conversion to the α-keto ester.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-stage process, each with a distinct mechanistic underpinning.

Caption: Proposed synthetic pathway from 4-Bromo-2-fluorobenzoic acid to the target α-keto ester.

Stage 1: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

Causality: The carboxylic acid is a relatively poor electrophile. To facilitate subsequent nucleophilic attack, it must be converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Detailed Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-fluorobenzoic acid (1.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

-

Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is often used in the next step without further purification.

Stage 2 & 3: Conversion to this compound

Causality: The direct conversion of an acyl chloride to an α-keto ester is not straightforward. A reliable method involves the formation of an intermediate acyl cyanide, which can then be subjected to an acid-catalyzed reaction with an alcohol (a variation of the Pinner reaction) to yield the desired product.

Detailed Protocol:

-

Acyl Cyanide Formation:

-

In a separate flask under an inert atmosphere, suspend copper(I) cyanide (1.1 eq) in a dry, aprotic solvent such as acetonitrile.

-

Slowly add the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove insoluble copper salts. The filtrate contains the 4-bromo-2-fluorobenzoyl cyanide.

-

-

Esterification (Pinner Reaction):

-

Cool the filtrate containing the acyl cyanide to 0 °C.

-

Prepare a solution of anhydrous ethanol (excess, >10 eq) and pass dry hydrogen chloride gas through it until saturation.

-

Slowly add the cold, saturated ethanolic HCl solution to the acyl cyanide solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by carefully pouring it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

PART 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compounds is critical. Below are the expected spectroscopic signatures based on known data for similar structures.

| Analytical Technique | Expected Data for this compound |

| ¹H NMR | Aromatic protons (3H) will appear as complex multiplets in the range of 7.5-8.2 ppm. The ethyl group will show a quartet (2H) around 4.4 ppm and a triplet (3H) around 1.4 ppm.[1] |

| ¹³C NMR | Two carbonyl carbons will be observed in the downfield region (160-190 ppm). The aromatic carbons will appear in the 110-140 ppm range, with C-F and C-Br couplings. The ethyl group carbons will be seen around 62 ppm and 14 ppm. |

| ¹⁹F NMR | A single resonance is expected, with coupling to adjacent aromatic protons. |

| Mass Spectrometry | The molecular ion peak (M+) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of bromine. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO). |

| FT-IR | Strong absorption bands for the two carbonyl groups (α-keto and ester) are expected in the region of 1680-1750 cm⁻¹. C-F and C-Br stretching vibrations will also be present. |

PART 4: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups.

Caption: Key reaction pathways illustrating the synthetic utility of the title compound.

-

α-Keto Ester Reactivity: This moiety is a precursor to a wide array of heterocyclic structures, which are prevalent in medicinal chemistry. For instance, condensation with hydrazines can yield pyridazinones, while reaction with amidines can lead to pyrimidines. The ketone can be selectively reduced to form an α-hydroxy ester, a common substructure in natural products.

-

Aryl Halide Reactivity: The bromine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, alkyl, amine, and alkyne groups, through well-established methodologies like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This modularity is highly advantageous in the construction of compound libraries for high-throughput screening.

PART 5: Applications in Medicinal Chemistry and Drug Discovery

The structural motifs accessible from this compound are relevant to several therapeutic areas.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, which can be synthesized from α-keto esters. The fluorinated and brominated phenyl ring can occupy specific pockets in the ATP-binding site of kinases, enhancing potency and selectivity.[5]

-

Anticancer Agents: Compounds containing the 4-bromo-2-fluorophenyl moiety have been investigated as potential anticancer agents, including as topoisomerase inhibitors.[6][7] The ability to further elaborate the molecule via cross-coupling reactions allows for the optimization of anticancer activity.

-

CNS Agents: The introduction of fluorine can improve the blood-brain barrier penetration of drug candidates, making this scaffold attractive for the development of agents targeting the central nervous system.[5][8]

PART 6: Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Handling: this compound and its precursors, particularly the acyl chloride, should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[9][10][11] Acyl chlorides are corrosive and react violently with water.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture.[9] Storage in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases is recommended.

-

Toxicity: While specific toxicity data for the title compound is unavailable, related compounds may cause skin and eye irritation. Inhalation and ingestion should be avoided.[1]

Conclusion

This compound stands as a testament to the enabling power of custom-designed building blocks in modern chemical synthesis. While not a commercially available reagent with a designated CAS number, its logical and accessible synthesis from 4-Bromo-2-fluorobenzoic acid places it firmly within the reach of synthetic chemists. Its unique combination of a reactive α-keto ester moiety and a versatile aryl halide handle makes it a powerful intermediate for the construction of novel, biologically active molecules. This guide has provided a comprehensive, scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in the ongoing quest for new therapeutic agents.

References

-

An efficient synthesis of aryl a-keto esters. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

-

Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (2014). Tetrahedron Letters. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Benzoylformate, 99%. Retrieved from [Link]

-

The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : | 12. (2023, January 4). YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. National Center for Biotechnology Information. Retrieved from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

-

The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. (2022, July 29). YouTube. Retrieved from [Link]

-

Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (2016). International Journal of Chemistry. Retrieved from [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2020). Chemical Communications. Retrieved from [Link]

-

Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Ethyl benzoylformate(1603-79-8) 1H NMR spectrum [chemicalbook.com]

- 2. The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : [allen.in]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ajrconline.org [ajrconline.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-bromo-2-fluorobenzoylformate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 4-bromo-2-fluorobenzoylformate, a halogenated α-ketoester of significant interest in synthetic organic chemistry. This document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and presents a thorough structural elucidation using a suite of spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who utilize complex organic intermediates. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 107062-83-7) is a polyfunctional organic molecule belonging to the class of α-ketoesters. Its structure is characterized by a benzene ring substituted with bromine and fluorine atoms, and an ethyl ketoformate group. This unique combination of a reactive α-dicarbonyl system and a heavily substituted aromatic ring makes it a valuable and versatile building block in medicinal chemistry and materials science. The electrophilic nature of the adjacent carbonyl groups, coupled with the specific electronic and steric effects of the halogen substituents, allows for a wide range of chemical transformations. Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is paramount for its effective application in complex synthetic pathways.

Physicochemical & Spectroscopic Overview

A clear understanding of a compound's physical properties and a summary of its spectroscopic data are essential for its practical use in a laboratory setting.

Key Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 107062-83-7 | N/A |

| Molecular Formula | C₁₀H₈BrFO₃ | N/A |

| Molecular Weight | 289.07 g/mol | [1] |

| Appearance | Typically a solid or oil | [1] |

| Purity | Often available at ≥97% | [1] |

| InChI Key | GVLMOVPIFSXARB-UHFFFAOYSA-N | [1] |

Spectroscopic Data Summary

The following table provides a quick reference to the key expected signals in the most common spectroscopic analyses for structural confirmation.

| Technique | Key Signals / Characteristics |

| ¹H NMR | Aromatic protons (3H, complex multiplets), Ethyl quartet (~4.4 ppm), Ethyl triplet (~1.4 ppm) |

| ¹³C NMR | Two carbonyl carbons (C=O, ~185 and ~162 ppm), Aromatic carbons (including C-Br and C-F), Ethyl carbons |

| IR (cm⁻¹) | Strong C=O stretching bands (~1730-1680 cm⁻¹), C-F stretch (~1250-1050 cm⁻¹), C-Br stretch (~650-550 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak (M⁺) showing a characteristic bromine isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio) |

Synthesis and Mechanistic Considerations

α-Ketoesters such as this compound are commonly synthesized through the acylation of organometallic reagents or via Friedel-Crafts acylation.[2] A prevalent and reliable laboratory-scale method involves the reaction of a corresponding benzoyl chloride with a cyanide source followed by ethanolysis. An alternative direct approach is the Friedel-Crafts acylation of a substituted benzene with ethyl oxalyl chloride.[2]

Representative Synthetic Protocol: From Acyl Chloride

This protocol describes the synthesis starting from 4-bromo-2-fluorobenzoyl chloride.

Step 1: Preparation of 4-bromo-2-fluorobenzoyl chloride

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution (CO₂, CO, HCl) ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride, which is often used directly in the next step.

-

Expertise & Causality: Oxalyl chloride is a preferred chlorinating agent over thionyl chloride in many cases as the byproducts are all gaseous, simplifying purification. The DMF catalyst facilitates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

-

Step 2: Synthesis of this compound

-

The crude 4-bromo-2-fluorobenzoyl chloride is dissolved in a dry, aprotic solvent.

-

This solution is then reacted with a cyanide source (e.g., cuprous cyanide or trimethylsilyl cyanide) to form the corresponding acyl cyanide intermediate.

-

The intermediate is subsequently treated with absolute ethanol under acidic conditions (e.g., bubbling dry HCl gas) to yield the final product, this compound.

-

The crude product is purified by column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the key steps in the described synthetic pathway.

Caption: 2D Structure of this compound.

Handling, Storage, and Safety

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is typically classified as an irritant, causing skin and serious eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

The molecular structure of this compound has been unequivocally defined through a multi-faceted analytical approach. Its key structural features—the substituted aromatic ring and the α-ketoester moiety—are readily identified by characteristic signals in NMR and IR spectroscopy and confirmed by mass spectrometry. This detailed structural understanding is fundamental for chemists to confidently employ this compound as a strategic intermediate in the synthesis of more complex molecular targets.

References

-

Wang, Y., et al. (2021). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 26(21), 6539. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Organic-chemistry.org. [Link]

-

Nimitz, J. S., & Mosher, H. S. (1981). A new synthesis of .alpha.-keto esters and acids. The Journal of Organic Chemistry, 46(10), 2119–2121. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-2-fluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 4-bromo-2-fluorobenzoylformate, a halogenated α-keto ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The strategic incorporation of bromine and fluorine atoms on the phenyl ring offers multiple points for further chemical modification, making this a valuable building block in medicinal chemistry. This document will delve into the mechanistic underpinnings of the proposed reactions, provide detailed experimental protocols, and offer insights based on established chemical principles.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient pathway to this compound commences with the commercially available 4-bromo-2-fluorobenzoic acid. The synthesis is envisioned as a two-step process:

-

Formation of the Acid Chloride: Conversion of 4-bromo-2-fluorobenzoic acid to its more reactive derivative, 4-bromo-2-fluorobenzoyl chloride.

-

Acylation and Esterification: Reaction of the in-situ generated acid chloride with an appropriate C2 synthon to introduce the ethyl ketoformate moiety.

This approach is predicated on the well-established reactivity of carboxylic acids and their derivatives, providing a reliable and scalable route to the target compound.

Part 1: Synthesis of 4-bromo-2-fluorobenzoyl chloride

The initial step involves the activation of the carboxylic acid group of 4-bromo-2-fluorobenzoic acid to form the corresponding acyl chloride. This transformation is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack in the subsequent step.

Mechanistic Insight

The conversion of a carboxylic acid to an acid chloride is a classic nucleophilic acyl substitution reaction. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction, particularly with oxalyl chloride. The DMF acts as a catalyst by forming a small amount of a Vilsmeier reagent, which is a more potent acylating agent.

Experimental Protocol: Synthesis of 4-bromo-2-fluorobenzoyl chloride

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-dimethylformamide (DMF, catalytic)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

To a solution of 4-bromo-2-fluorobenzoic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of gaseous byproducts (HCl, CO, CO₂ or SO₂).

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

With the activated acid chloride in hand, the next critical step is the introduction of the ethyl ketoformate group. A reliable method for this transformation is the reaction of the aroyl chloride with a suitable nucleophile derived from an oxalate species.

Mechanistic Rationale

The reaction of 4-bromo-2-fluorobenzoyl chloride with a source of ethyl oxalyl anion (or a synthetic equivalent) will proceed via nucleophilic acyl substitution at the highly electrophilic acid chloride carbonyl. A common approach involves the use of diethyl oxalate and a base such as sodium ethoxide. The ethoxide deprotonates the diethyl oxalate to form a nucleophilic enolate, which then attacks the benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromo-2-fluorobenzoyl chloride (crude from previous step)

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for work-up)

Procedure:

-

In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To a stirred solution of diethyl oxalate in anhydrous diethyl ether or THF at 0 °C, slowly add the sodium ethoxide solution.

-

To this mixture, add a solution of the crude 4-bromo-2-fluorobenzoyl chloride in the same anhydrous solvent, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC.

-

Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Data Summary

| Compound | Starting Material | Reagents | Key Conditions |

| 4-bromo-2-fluorobenzoyl chloride | 4-bromo-2-fluorobenzoic acid | Oxalyl chloride (or Thionyl chloride), cat. DMF | Anhydrous solvent (e.g., DCM), Room Temperature |

| This compound | 4-bromo-2-fluorobenzoyl chloride | Diethyl oxalate, Sodium ethoxide | Anhydrous solvent (e.g., Ether/Ethanol), 0 °C to RT |

Visualizing the Synthesis Pathway

Caption: Synthetic pathway for this compound.

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently utilized reactions in organic synthesis. The conversion of carboxylic acids to acid chlorides is a fundamental transformation with a high degree of reliability. Similarly, the acylation of enolates derived from dicarbonyl compounds is a robust method for carbon-carbon bond formation. The progress of each step can be readily monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Infrared (IR) Spectroscopy. The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Conclusion

This technical guide outlines a logical and experimentally sound pathway for the synthesis of this compound. By leveraging fundamental reactions of organic chemistry, this two-step process provides a reliable route to a potentially valuable building block for the pharmaceutical and fine chemical industries. The provided protocols, grounded in established mechanistic principles, offer a solid foundation for researchers to successfully synthesize this target molecule.

References

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]

-

PrepChem. Preparation of ethyl benzoylacetate. [Link]

-

BYJU'S. Structure of Benzoyl Chloride. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

Ethyl 4-bromo-2-fluorobenzoylformate IUPAC name

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate, a halogenated aromatic α-keto ester, represents a class of highly versatile and synthetically valuable building blocks in modern medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromine and fluorine substituents on the phenyl ring, coupled with the dual reactivity of the α-keto ester moiety, make it an attractive synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Furthermore, it explores its potential applications as a key intermediate in the development of novel therapeutic agents and functional materials, supported by detailed experimental protocols and mechanistic insights.

Introduction and Nomenclature

Aromatic α-keto esters are a privileged structural motif in organic chemistry, serving as precursors to a wide array of biologically active compounds and functional materials.[1] The presence of both a ketone and an ester functional group at adjacent positions provides a unique platform for diverse chemical transformations. Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate belongs to this important class of molecules. The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring significantly modulates the molecule's reactivity and potential for further functionalization, particularly in cross-coupling reactions.

IUPAC Name: Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate

Common Synonyms:

-

Ethyl 4-bromo-2-fluorobenzoylformate

-

Ethyl (4-bromo-2-fluorophenyl)glyoxylate

The systematic IUPAC name, ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate, will be used throughout this guide for clarity and precision.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate are critical for its identification, purification, and application in synthesis. While specific experimental data for this exact molecule is not extensively published, properties can be reliably predicted based on closely related analogs and general principles.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrFO₃ | Calculated |

| Molecular Weight | 275.07 g/mol | Calculated |

| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | General knowledge |

| ¹H NMR | Expected signals for the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm) and aromatic protons. | General knowledge |

| ¹³C NMR | Expected signals for ester and ketone carbonyls (~160-190 ppm), aromatic carbons, and ethyl group carbons. | General knowledge |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the aromatic ring. | General knowledge |

| IR (Infrared) | Characteristic strong C=O stretching bands for the ketone (~1730 cm⁻¹) and ester (~1740 cm⁻¹). | General knowledge |

| Mass Spec (MS) | A characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br ≈ 1:1). | General knowledge |

Synthesis of Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate

The synthesis of α-keto esters can be achieved through several established methodologies.[3][4] The choice of synthetic route is often dictated by the availability and cost of starting materials, reaction scalability, and overall efficiency. A common and reliable approach involves the oxidation of an activated methylene group adjacent to the aromatic ring.

Proposed Synthetic Pathway: Oxidation of Ethyl 2-(4-bromo-2-fluorophenyl)acetate

This pathway offers a direct and often high-yielding route to the target molecule, starting from the corresponding phenylacetate derivative.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol describes a laboratory-scale synthesis based on the oxidation of the α-carbon of the corresponding ester.

Step 1: Synthesis of the Precursor, Ethyl 2-(4-bromo-2-fluorophenyl)acetate This precursor can be synthesized from 4-bromo-2-fluorobenzoic acid via standard esterification, reduction, and cyanation followed by ethanolysis, or through other established routes.[5][6]

Step 2: Oxidation to the α-Keto Ester

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve Ethyl 2-(4-bromo-2-fluorophenyl)acetate (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Reagent Addition: Add selenium dioxide (SeO₂, 1.1 - 1.5 eq) to the solution portion-wise. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate.

Causality in Protocol Design:

-

Selenium Dioxide: SeO₂ is a classic and effective reagent for the oxidation of activated methylene groups (α to a carbonyl or aromatic ring) to the corresponding carbonyl compound.

-

Solvent Choice: Dioxane or aqueous acetic acid are common solvents for SeO₂ oxidations, as they are relatively inert and can solubilize both the substrate and the oxidant.

-

Purification: The sequential washing steps are crucial to remove unreacted starting materials, acidic byproducts, and residual selenium compounds. Column chromatography is essential for obtaining a high-purity final product.

Reactivity and Synthetic Applications

The synthetic utility of ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate stems from the reactivity of its three key functional components: the α-keto group, the ester, and the substituted aromatic ring.

Caption: Key reactive sites of the title molecule.

Reactions at the α-Keto Group

The ketone carbonyl is highly electrophilic and susceptible to nucleophilic attack, making it a valuable handle for constructing tertiary alcohols.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents (R-MgBr or R-Li) will selectively attack the ketone to form chiral tertiary α-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

-

Reductions: Selective reduction of the ketone can be achieved using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester.

Reactions at the Ester Group

The ester functionality can undergo typical transformations of carboxylic acid derivatives.

-

Hydrolysis: Acidic or basic hydrolysis will yield the corresponding α-keto acid, (4-bromo-2-fluorophenyl)glyoxylic acid, which can be used in further synthetic steps or for biological screening.

-

Amidation: Reaction with amines can convert the ester to the corresponding α-keto amide, another important functional group in drug molecules.

Reactions on the Aromatic Ring

The presence of the bromine atom makes the aromatic ring a prime substrate for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the introduction of new aryl or alkyl groups at the 4-position, enabling the construction of complex biaryl structures.

-

Sonogashira Coupling: Coupling with terminal alkynes provides a direct route to aryl-alkyne derivatives.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, introducing an amine functionality at the 4-position.

The fluorine atom at the 2-position enhances the electrophilicity of the ring, potentially facilitating nucleophilic aromatic substitution (NAS) reactions under specific conditions.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing fluorine, are of immense interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The bromine atom serves as a versatile synthetic handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This building block can serve as a key intermediate for the synthesis of:

-

Enzyme Inhibitors: The α-keto ester moiety can act as a pharmacophore that mimics peptide bonds or interacts with active site residues of enzymes like proteases and kinases.[7]

-

Heterocyclic Compounds: The dicarbonyl functionality is an excellent precursor for condensation reactions to form various heterocyclic systems, which are core structures in many approved drugs.

-

Anticoagulants and Antagonists: Similar bromo-substituted aromatic structures are used in the synthesis of anticoagulants and various receptor antagonists.[8]

Conclusion

Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate is a powerful and versatile building block for chemical synthesis. Its trifunctional nature provides multiple avenues for chemical modification, enabling the efficient construction of complex and diverse molecular scaffolds. For researchers in drug discovery and materials science, this compound offers a strategic starting point for developing novel molecules with tailored properties. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is paramount to unlocking its full synthetic potential.

References

- Vertex AI Search. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate - Chem-Impex.

- P&S Chemicals. (n.d.). Product information, Ethyl (4-bromo-2-fluorobenzoyl)acetate.

- Sigma-Aldrich. (n.d.). Ethyl (4-bromo-2-fluorobenzoyl)acetate 97%.

- PubChem. (n.d.). Ethyl 2-(4-bromophenyl)-2-oxoacetate.

- Nanjing Winsome Chemical Limited. (n.d.). Ethyl 4-bromobutyrate.

- Sigma-Aldrich. (n.d.). Ethyl 4-bromocrotonate 75%, technical grade.

- BLDpharm. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

- ChemicalBook. (n.d.). ETHYL 4-FLUOROBENZOYLFORMATE.

- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.

- PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.

- Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.

- Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromophenyl)-2-oxoacetate.

- Oakwood Chemical. (n.d.). Ethyl 4-bromo-2-fluorobenzoate.

- Česká a slovenská farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.

- MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 2-(4-bromophenyl)-2-oxoacetate | 20201-26-7 [sigmaaldrich.com]

- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 5. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-bromo-2-fluorobenzoate [oakwoodchemical.com]

- 7. Česká a slovenská farmacie: Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu [csfarmacie.cz]

- 8. Ethyl 4-bromobutyrate [nastchem.com]

Ethyl 4-bromo-2-fluorobenzoylformate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Ethyl 4-bromo-2-fluorobenzoylformate

Section 1: Compound Profile & Executive Summary

This compound is an aryl α-keto ester, a class of compounds recognized for their utility as key intermediates in the synthesis of bioactive molecules and α-hydroxy carboxylic acids.[1][2] Its structure, featuring a halogenated benzene ring, suggests specific handling requirements due to potential reactivity and biological activity. This guide provides a comprehensive overview of the material's hazard profile, safe handling protocols, and emergency procedures, synthesized from safety data for structurally analogous compounds.

The primary hazards associated with this and similar chemical structures include irritation to the skin, eyes, and respiratory system.[3] Ingestion may also be harmful. Due to these risks, strict adherence to appropriate engineering controls, personal protective equipment (PPE), and handling protocols is mandatory to ensure the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Section 2: Hazard Identification and Toxicological Profile

Based on data from closely related fluorinated and brominated aromatic compounds, this compound is considered a hazardous chemical.[3] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.

Summary of Potential Hazards:

| Hazard Classification | Category | Description | Supporting Sources |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] | [3][4][5] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3] | [3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [5] |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [5] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |

Toxicological Insights:

The toxicological profile is informed by the compound's structural motifs:

-

Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, which can confer metabolic stability.[6][7] However, the metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or harmful metabolites like fluoroacetic acid, which requires careful toxicological assessment during drug development.[6][7] While many fluorinated compounds are stable, the potential for biological activity is significant, and they can be absorbed into the body at varying rates.[8]

-

Aryl Halides (Bromoarenes): Halogenated aromatic compounds are a class of chemicals that require careful handling due to their potential for persistence in the environment and the possibility of bioaccumulation.[9]

-

α-Keto Esters: This functional group is highly electrophilic and serves as a versatile building block in organic synthesis.[1][10] This reactivity, while synthetically useful, also implies a potential to react with biological nucleophiles, underpinning the need to avoid direct contact.

No data is available to suggest that the components of this product are carcinogenic at levels greater than 0.1%.

Section 3: First Aid Measures - A Proactive Protocol

Prompt and correct first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on standard procedures for irritant and potentially harmful chemicals.[3][11]

Step-by-Step First Aid Protocols:

| Exposure Route | Protocol | Causality and Rationale |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][12] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention from an ophthalmologist. | The 15-minute flush is crucial to ensure the complete removal of the chemical from the eye surface and under the eyelids, minimizing damage to the cornea and other sensitive tissues. |

| Skin Contact | 1. Immediately take off all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] 3. If skin irritation or an allergic reaction (redness, rash) occurs, seek medical advice.[4] 4. Wash contaminated clothing before reuse.[4] | Prompt removal of the chemical and contaminated clothing prevents prolonged contact and further absorption through the skin. Soap assists in removing organic residues that may not be fully water-soluble. |

| Inhalation | 1. Move the affected person to fresh air immediately.[3][13] 2. If breathing is difficult or stops, provide artificial respiration.[11][14] 3. Keep the person comfortable and at rest.[3] 4. Seek immediate medical attention if symptoms persist or you feel unwell.[4] | This ensures the person is removed from the contaminated atmosphere, preventing further inhalation. Medical attention is necessary as respiratory irritation can lead to more severe complications. |

| Ingestion | 1. Do NOT induce vomiting.[14] 2. Rinse the mouth thoroughly with water.[15] 3. Have the person drink one or two glasses of water to dilute the substance. 4. Never give anything by mouth to an unconscious person.[16] 5. Call a physician or Poison Control Center immediately.[15] | Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis. Rinsing and dilution help to minimize irritation to the mucous membranes of the gastrointestinal tract.[3] |

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential for minimizing exposure risk.

1. Engineering Controls:

-

Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[17]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[3]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[11]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[3]

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator is required.[17] Respirator use requires a formal respiratory protection program and training.[18]

Caption: Hierarchy of controls for managing chemical risk.

Section 5: Safe Handling, Storage, and Incompatibility

Safe Handling Practices:

-

Avoid all contact with skin, eyes, and clothing.[4]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3][5]

-

Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[15]

-

Keep away from open flames, hot surfaces, and sources of ignition.[3]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Store away from incompatible materials.[3] Some related compounds are sensitive to air, light, and moisture and may require storage under an inert gas like nitrogen.[11][17]

Incompatible Materials:

Section 6: Accidental Release & Spill Management Protocol

A well-rehearsed spill response plan is crucial. The appropriate response depends on the scale and nature of the spill.[19][20]

Minor Spill (Contained within a Fume Hood): This is a spill that can be safely cleaned up by trained laboratory personnel without risk of significant exposure.[19]

-

Alert Personnel: Inform others in the immediate area.[19]

-

Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.[18]

-

Containment: Cover the spill with a chemical absorbent material like vermiculite or a commercial spill kit absorbent.[21] Work from the outside of the spill inward.[20]

-

Collection: Once absorbed, carefully scoop the material into a designated, leak-proof container for hazardous waste.[18][21]

-

Decontamination: Clean the spill area with a mild detergent and water.[18]

-

Disposal: Label the waste container as "Spill Debris" with the chemical name and schedule a pickup for hazardous waste disposal.[18][21]

Major Spill (Outside of a Fume Hood, Large Volume, or Unknown Hazard): This is a spill that poses a significant health and safety threat and requires an emergency response.[19]

-

Evacuate: Immediately alert all personnel and evacuate the area.[19][21]

-

Isolate: Close the doors to the laboratory to contain any vapors.[19]

-

Call for Help: From a safe location, call your institution's emergency number (e.g., EHS) or 911.[18][19]

-

Provide Information: Be prepared to provide the chemical name, quantity spilled, location, and any known hazards to the emergency responders.[12]

-

Do Not Re-enter: Await the arrival of the trained emergency response team.[21]

Caption: Decision workflow for chemical spill response.

Section 7: Physical and Chemical Properties

No specific data sheet for this compound was available. The table below contains data for a structurally similar compound, Ethyl (4-bromo-2-fluorobenzoyl)acetate , to provide an illustrative profile.[22]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrFO₃ | [22] |

| Molecular Weight | 289.10 g/mol | [22] |

| Appearance | Solid | [22] |

| Melting Point | 40-44 °C | [22] |

| Flash Point | > 110 °C (> 230 °F) | [22] |

| Storage Class | 11 - Combustible Solids | [22] |

References

- Fisher Scientific. (2025, December 18). Safety Data Sheet.

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.

- University of Maryland, Baltimore. (2015, May 14). Response to a Chemical Spill. UMB Policies and Procedures.

- TCI Chemicals. (2025, February 10). Safety Data Sheet: 4-Bromo-2-fluorobenzaldehyde.

- Princeton University Environmental Health & Safety. Chemical Spill Procedures.

- Kennedy Jr., G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-70.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile.

- Fluorochem. Ethyl 4-bromo-2-methylbenzoylformate.

- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.

- Fromme, H., Tittlemier, S. A., Völkel, W., Wilhelm, M., & Twardella, D. (2009).

- University of South Carolina. Preparing for Emergency Chemical Spills. Environment, Health & Safety.

- New Mexico State University. Chemical Exposure and Spill Response Procedures.

- Politzer, P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- Sigma-Aldrich. Ethyl (4-bromo-2-fluorobenzoyl)acetate 97%.

- Zapp, J. A. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 81-85.

- National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.

- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Durham Tech. Sigma-Aldrich Safety Data Sheet.

- CDH Fine Chemical. Ethyl-4-Bromo Benzoate CAS No 5798-75-4 Material Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- Kasturi Aromatics. Material Safety Data Sheet SDS/MSDS.

- Sigma-Aldrich. Ethyl 4-bromobenzoate 98%.

- Jia, Q., et al. (2019). Methods for the synthesis of aryl α‐ketoester.

- Aurigene Pharmaceutical Services. (2011). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 2011(16), 2640-2646.

- Wang, Y., et al. (2005). An efficient synthesis of aryl a-keto esters. Tetrahedron Letters, 46(30), 5077-5079.

- Kim, S., et al. (2001). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Bulletin of the Korean Chemical Society, 22(8), 917-919.

- ResearchGate. (2024). Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds.

Sources

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicology of perfluorinated compounds - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. kasturiaromatics.com [kasturiaromatics.com]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. durhamtech.edu [durhamtech.edu]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. Response to a Chemical Spill - Policies and Procedures [umaryland.edu]

- 20. ehs.wisc.edu [ehs.wisc.edu]

- 21. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 22. Ethyl (4-bromo-2-fluorobenzoyl)acetate 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectral Data of Ethyl 4-bromo-2-fluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2-fluorobenzoylformate is an α-ketoester, a class of compounds recognized for their synthetic versatility and potential biological activities, including antibacterial, antifungal, and anticancer effects.[1][2] The precise characterization of such molecules is paramount in drug discovery and development, ensuring purity, confirming structure, and understanding chemical behavior. This guide provides a comprehensive analysis of the spectral data for this compound, offering field-proven insights into the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The molecular structure of this compound, with its distinct functional groups and substitution pattern, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for researchers working with this and related compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Rationale: The choice of solvent and acquisition parameters are critical for obtaining high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for nonpolar organic compounds like the topic molecule.[4] The following protocol is a self-validating system designed to yield unambiguous spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.75 mL of deuterated chloroform (CDCl₃).[4][5] Ensure the sample is completely dissolved; if any particulate matter is present, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is stabilized by "locking" onto the deuterium signal of the CDCl₃.[4]

-

Shimming: The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.[4]

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.[4]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The residual proton signal in CDCl₃ at ~7.26 ppm can be used as an internal reference.[6]

-

¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon. A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

-

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.7-7.9 | m | 1H | - | Aromatic H |

| ~7.5-7.7 | m | 2H | - | Aromatic H |

| 4.45 | q | 2H | 7.1 | -O-CH₂-CH₃ |

| 1.42 | t | 3H | 7.1 | -O-CH₂-CH₃ |

Note: Predicted values based on analogous structures. Actual experimental values may vary slightly.

Interpretation:

-

Aromatic Protons (δ ~7.5-7.9): The signals in this region correspond to the three protons on the substituted benzene ring. The complex multiplicity arises from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Ethyl Ester Protons (δ 4.45 and 1.42): The quartet at 4.45 ppm is characteristic of the methylene (-CH₂-) group adjacent to an oxygen atom and coupled to the three protons of the methyl group. The triplet at 1.42 ppm corresponds to the terminal methyl (-CH₃) group, coupled to the two protons of the methylene group. The coupling constant of 7.1 Hz is typical for ethyl groups.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~185-195 | C=O (keto) |

| ~160-165 | C=O (ester) |

| C-F | |

| ~130-140 | Aromatic C |

| ~120-130 | Aromatic C-Br |

| ~115-125 | Aromatic C |

| 62.9 | -O-CH₂- |

| 14.0 | -CH₃ |

Note: Predicted values based on analogous structures. The presence of the electron-withdrawing fluorine and bromine atoms, along with the carbonyl groups, significantly influences the chemical shifts of the aromatic carbons.[7] The carbon directly attached to the fluorine will appear as a doublet due to C-F coupling.

Interpretation:

-

Carbonyl Carbons (δ ~160-195): Two distinct signals are expected in the downfield region for the two carbonyl carbons (keto and ester). α-ketoesters typically show the keto-carbonyl at a more downfield chemical shift.[8]

-

Aromatic Carbons (δ ~115-160): The signals for the six aromatic carbons are spread over a wide range due to the different electronic effects of the substituents (bromo, fluoro, and benzoylformate groups). The carbon bonded to fluorine will exhibit a large coupling constant.

-